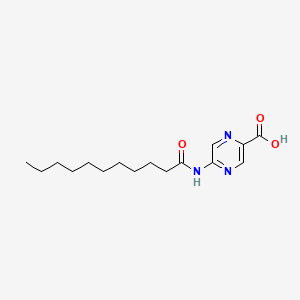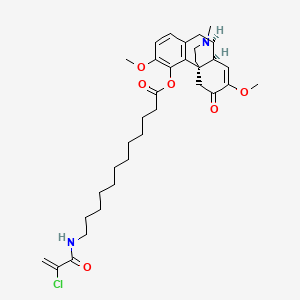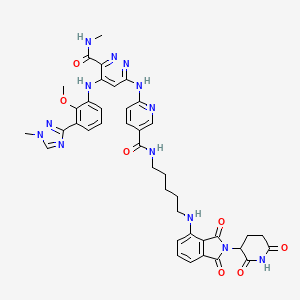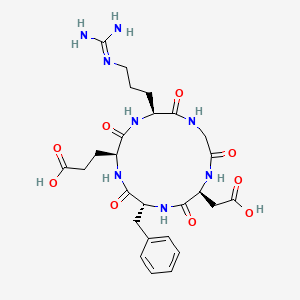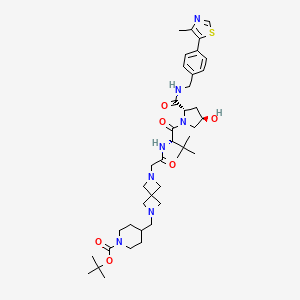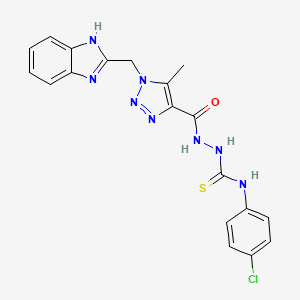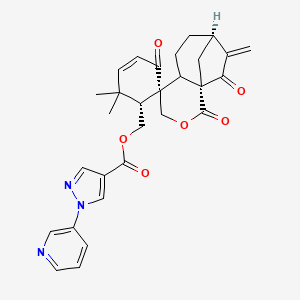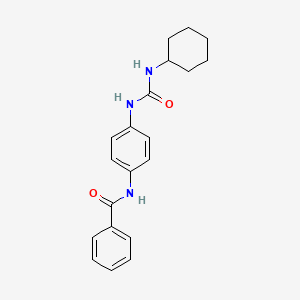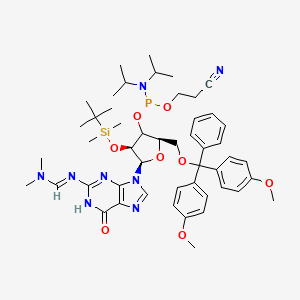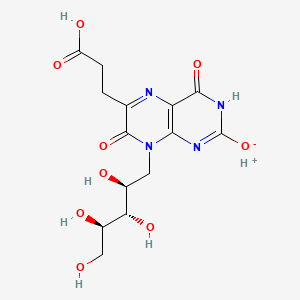
Icmt-IN-42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-42 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where ICMT plays a crucial role .
Preparation Methods
The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives, which are then modified to achieve the desired inhibitory properties . Industrial production methods for Icmt-IN-42 are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Icmt-IN-42 primarily undergoes reactions typical of organic compounds with similar structures. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the inhibitory activity.
Scientific Research Applications
Icmt-IN-42 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of ICMT and its effects on protein modification.
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on cell proliferation and metastasis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-related cancers where ICMT plays a significant role.
Mechanism of Action
Icmt-IN-42 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, a crucial step in the post-translational modification of proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of proteins involved in cell signaling pathways, particularly those related to cancer .
Comparison with Similar Compounds
Icmt-IN-42 is unique in its high potency as an ICMT inhibitor, with an IC50 value of 0.054 micromolar . Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based inhibitors: Developed through optimization of cysmethynil, these compounds also target ICMT but may differ in potency and specificity.
Other ICMT inhibitors:
This compound stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C23H31NO/c1-18-14-19(2)16-21(15-18)24-12-10-23(20-8-6-5-7-9-20)11-13-25-22(3,4)17-23/h5-9,14-16,24H,10-13,17H2,1-4H3 |
InChI Key |
QLVQCSSZKFDFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

